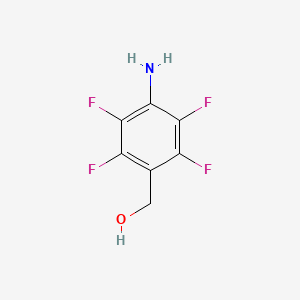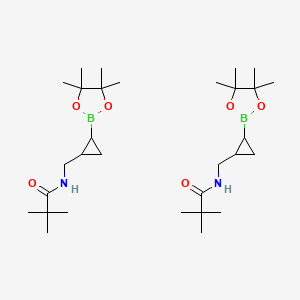
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol is an organic compound with the molecular formula C7H5F4NO It is characterized by the presence of four fluorine atoms attached to a benzene ring, an amino group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3,5,6-tetrafluorophenyl)methanol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Amino-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol): Similar in structure but with a methoxymethyl group instead of an amino group.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol is unique due to its combination of an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C7H5F4NO |
|---|---|
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
(4-amino-2,3,5,6-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C7H5F4NO/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1,12H2 |
InChI-Schlüssel |
NULIIQTXUKJUKN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)N)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)

![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)




